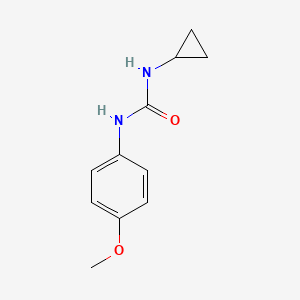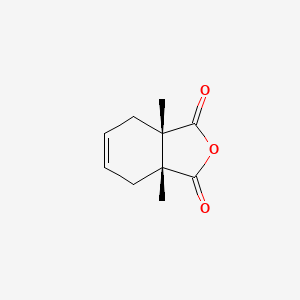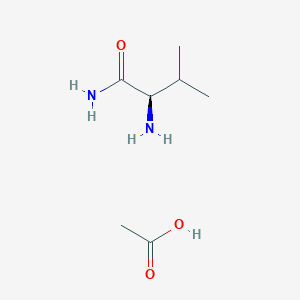
(2R)-2-amino-3-methylbutanamide acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-3-methylbutanamide acetate is an organic compound with a specific stereochemistry at the second carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-methylbutanamide acetate typically involves the reaction of (2R)-2-amino-3-methylbutanoic acid with acetic acid. The reaction is carried out under controlled conditions to ensure the correct stereochemistry is maintained. The process may involve the use of protecting groups to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction rate and efficiency.
化学反应分析
Types of Reactions
(2R)-2-amino-3-methylbutanamide acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
科学研究应用
(2R)-2-amino-3-methylbutanamide acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its specific stereochemistry makes it valuable for studying chiral reactions and mechanisms.
Biology: It is used in the study of enzyme-substrate interactions and protein folding. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine: It has potential applications in drug development, particularly in the design of chiral drugs. Its ability to interact with biological targets in a stereospecific manner makes it a valuable tool in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including catalysis and material synthesis.
作用机制
The mechanism of action of (2R)-2-amino-3-methylbutanamide acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
(2S)-2-amino-3-methylbutanamide acetate: This is the enantiomer of (2R)-2-amino-3-methylbutanamide acetate and has similar chemical properties but different biological activities due to its stereochemistry.
(2R)-2-amino-3-methylbutanoic acid: This compound is a precursor to this compound and shares some chemical properties.
(2R)-2-amino-3-methylbutanamide hydrochloride: This compound is a salt form of (2R)-2-amino-3-methylbutanamide and has different solubility and stability properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which allows it to interact with biological targets in a stereospecific manner. This makes it valuable for studying chiral interactions and for use in the development of chiral drugs.
属性
分子式 |
C7H16N2O3 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
acetic acid;(2R)-2-amino-3-methylbutanamide |
InChI |
InChI=1S/C5H12N2O.C2H4O2/c1-3(2)4(6)5(7)8;1-2(3)4/h3-4H,6H2,1-2H3,(H2,7,8);1H3,(H,3,4)/t4-;/m1./s1 |
InChI 键 |
FXCOJIUEAUYCRH-PGMHMLKASA-N |
手性 SMILES |
CC(C)[C@H](C(=O)N)N.CC(=O)O |
规范 SMILES |
CC(C)C(C(=O)N)N.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




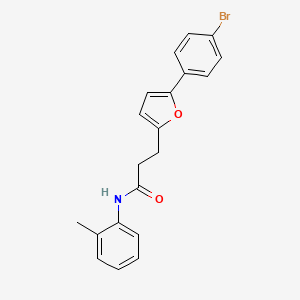


![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11949395.png)

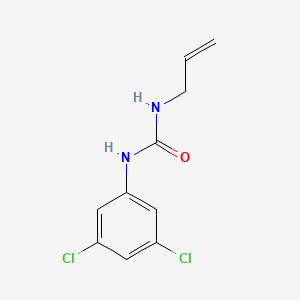
![Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B11949419.png)
![4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B11949420.png)
![Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]-](/img/structure/B11949422.png)

